N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The benzo[b]thiophen-3-yl component is a type of heterocyclic compound that is often found in various pharmaceuticals and organic materials .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[b]thiophen-3-yl group is a heterocyclic compound, and the methoxy and sulfonamide groups add further complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzo[b]thiophene derivatives are known to undergo various chemical reactions. For example, they can participate in coupling reactions and electrophilic cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature, and their solubility in water varies .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The compound has shown potential in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing a Schiff base. The phthalocyanine exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzo[b]thiophene, for their DNA binding, cleavage, genotoxicity, and anticancer activity. The study demonstrated the role of the N-sulfonamide derivative in governing DNA interaction and the efficacy of these compounds in inducing cell death, mainly by apoptosis, in human tumor cells. This points towards a potential application in anticancer therapies (González-Álvarez et al., 2013).
Antidepressant Properties
Orus et al. (2002) synthesized some benzo[b]thiophene derivatives to obtain new dual antidepressant drugs. These compounds were evaluated for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition. The study suggests a potential application in the development of new antidepressant drugs (Orus et al., 2002).
Antibacterial and Anti-Inflammatory Properties
Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing notable antibacterial potential against various bacterial strains and inhibitory activity against Lipoxygenase. This suggests their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Compounds containing a thiophene nucleus have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific interactions between this compound and its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that this compound interacts with multiple biochemical pathways
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that this compound has significant effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQERIAIYUVSUFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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